Cas no 2689-65-8 (5-iodofuran-2-carbaldehyde)
5-iodofuran-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Iodofuran-2-carbaldehyde
- 5-Iodo-2-furaldehyde
- 5-Iodofuran-2-carboxaldehyde~5-Iodofurfural
- 5-IODO-2-FURANCARBOXALDEHYDE
- 5-Iodo-2-furaldehdye
- 5-iodo-furan-2-carbaldehyde
- 5-iodofuran-2-carboxaldehyde
- 5-Iodofurfural
- 5-Jod-furfural
- F0848-0343
- 2-Furancarboxaldehyde, 5-iodo-
- 5-Iodofuraldehyde
- 5-Iodofurancarboxaldehyde
- C5H3IO2
- 5-iodanylfuran-2-carbaldehyde
- SBB039297
- STK946312
- BBL023215
- VZ30395
- 5-Iodo-2-furaldehyde, 97%
- PS-6030
- AKOS000103818
- A818667
- 2689-65-8
- MFCD00159503
- AC-25747
- W-200266
- SB61059
- DTXSID60351202
- CHEMBL4473041
- F12254
- I0696
- FT-0620508
- GEO-01597
- Z57313911
- SCHEMBL5369363
- EN300-41081
- CS-0116744
- DB-000401
- 5-iodofuran-2-carbaldehyde
-
- MDL: MFCD00159503
- Inchi: 1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H
- InChI Key: QPGPCPKDVSPJAY-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=O)O1
- BRN: 108406
Computed Properties
- Exact Mass: 221.91800
- Monoisotopic Mass: 221.918
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 94.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 30.2
Experimental Properties
- Color/Form: Yellow solid
- Density: 2.094
- Melting Point: 126.0 to 130.0 deg-C
- Boiling Point: 274.5 °C at 760 mmHg
- Flash Point: 119.8 °C
- Refractive Index: 1.64
- PSA: 30.21000
- LogP: 1.69670
- Solubility: Not available
- Sensitiveness: Air & Light Sensitive
5-iodofuran-2-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:Cold storage (+4 ° C)
5-iodofuran-2-carbaldehyde Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-iodofuran-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003051-100g |
5-Iodofuran-2-carbaldehyde |
2689-65-8 | 97% | 100g |
$457.00 | 2023-09-02 | |
| Fluorochem | 015237-1g |
5-Iodo-furan-2-carbaldehyde |
2689-65-8 | 97% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 015237-5g |
5-Iodo-furan-2-carbaldehyde |
2689-65-8 | 97% | 5g |
£80.00 | 2022-03-01 | |
| Fluorochem | 015237-25g |
5-Iodo-furan-2-carbaldehyde |
2689-65-8 | 97% | 25g |
£240.00 | 2022-03-01 | |
| Fluorochem | 015237-100g |
5-Iodo-furan-2-carbaldehyde |
2689-65-8 | 97% | 100g |
£867.00 | 2022-03-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB11362-1g |
5-iodofuran-2-carbaldehyde |
2689-65-8 | 97% | 1g |
614.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB11362-5g |
5-iodofuran-2-carbaldehyde |
2689-65-8 | 97% | 5g |
2220.00 | 2021-07-09 | |
| Chemenu | CM195702-100g |
5-Iodo-2-furaldehyde |
2689-65-8 | 97% | 100g |
$427 | 2021-08-05 | |
| TRC | I737075-50mg |
5-Iodo-2-furaldehyde |
2689-65-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737075-100mg |
5-Iodo-2-furaldehyde |
2689-65-8 | 100mg |
$ 65.00 | 2022-06-04 |
5-iodofuran-2-carbaldehyde Suppliers
5-iodofuran-2-carbaldehyde Related Literature
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Chen Qian,Jingheng Wu,Liangnian Ji,Hui Chao Dalton Trans. 2016 45 10546
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2. Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. Bromination of methyl furan-2-carboxylate, furan-2-carbaldehyde, and thiophen-2-carbaldehyde in the presence of aluminium chlorideDerek J. Chadwick,John Chambers,G. Denis Meakins,Roger L. Snowden J. Chem. Soc. Perkin Trans. 1 1973 1766
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Gianluigi Albano,Angela Punzi,Maria Annunziata M. Capozzi,Gianluca M. Farinola Green Chem. 2022 24 1809
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Ko-Hua Yu,Hsin-Yi Hung RSC Adv. 2022 12 251
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Yong Liu,Shuya Xing,Jing Zhang,Wen Liu,Yuenian Xu,Yan Zhang,Kefang Yang,Lei Yang,Kezhi Jiang,Xinxin Shao Org. Chem. Front. 2022 9 1375
Additional information on 5-iodofuran-2-carbaldehyde
5-Iodofuran-2-Carbaldehyde (CAS No. 2689-65-8): A Versatile Compound in Modern Chemical and Pharmaceutical Research
5-Iodofuran-2-carbaldehyde (CAS No. 2689-65-8) is a highly versatile compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its iodine-substituted furan ring and aldehyde functional group, making it an attractive starting material for the synthesis of a wide range of bioactive molecules and advanced materials.
The chemical structure of 5-iodofuran-2-carbaldehyde consists of a five-membered furan ring with an iodine atom at the 5-position and an aldehyde group at the 2-position. The presence of the iodine atom provides a handle for further functionalization through various chemical reactions, such as cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The aldehyde group, on the other hand, can participate in a variety of reactions, including condensation, reduction, and oxidation processes.
In the realm of organic synthesis, 5-iodofuran-2-carbaldehyde has been extensively used as a building block for the preparation of natural products and pharmaceuticals. For instance, recent studies have demonstrated its utility in the synthesis of antiviral agents, anticancer drugs, and anti-inflammatory compounds. One notable example is its use in the synthesis of furan-based antiviral agents, which have shown promising activity against various viral infections, including HIV and hepatitis C virus (HCV).
The versatility of 5-iodofuran-2-carbaldehyde extends beyond its use as a synthetic intermediate. In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Research has shown that derivatives of 5-iodofuran-2-carbaldehyde exhibit significant biological activities, such as antitumor and antimicrobial properties. For example, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 5-iodofuran-2-carbaldehyde demonstrated potent cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer drugs.
In addition to its applications in drug discovery, 5-iodofuran-2-carbaldehyde has also found use in materials science. The unique electronic properties of the furan ring and the reactivity of the iodine atom make it an attractive candidate for the synthesis of functional materials with specific properties. For instance, researchers have utilized 5-iodofuran-2-carbaldehyde to synthesize conductive polymers and photovoltaic materials. These materials have potential applications in electronic devices and renewable energy technologies.
The synthetic accessibility of 5-iodofuran-2-carbaldehyde has also contributed to its widespread use in academic and industrial research. Various synthetic routes have been developed to prepare this compound efficiently and cost-effectively. One common method involves the reaction of 5-bromofurfural with potassium iodide in a suitable solvent. This method provides high yields and good purity, making it suitable for large-scale production.
In conclusion, 5-iodofuran-2-carbaldehyde (CAS No. 2689-65-8) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on the development of new drugs and advanced materials. As research in these fields continues to advance, it is likely that new applications for 5-iodofuran-2-carbaldehyde will be discovered, further cementing its importance in modern chemical and pharmaceutical research.
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